molecular formula C11H13BrO2 B3036556 Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]- CAS No. 357980-61-1

Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]-

Cat. No.: B3036556
CAS No.: 357980-61-1
M. Wt: 257.12 g/mol
InChI Key: GONRASPMOGEKBI-UHFFFAOYSA-N
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Description

Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]- is an organic compound with a complex structure that includes a benzene ring substituted with bromine, methoxy, and an allyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]- typically involves multiple steps. One common method includes the bromination of methoxybenzene followed by the introduction of the allyl ether group through a nucleophilic substitution reaction. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl ether group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the bromine substituent, converting it to a hydrogen atom and forming a methoxy-allyl benzene derivative.

    Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents are often employed.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Methoxy-allyl benzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    Benzene, 1-bromo-4-methoxy-: Similar structure but lacks the allyl ether group.

    1-Bromo-4-methoxy-2-nitrobenzene: Contains a nitro group instead of the allyl ether group.

Uniqueness: Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]- is unique due to the presence of the allyl ether group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]- and its significance in various scientific domains

Properties

IUPAC Name

4-bromo-1-methoxy-2-(2-methylprop-2-enoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-8(2)7-14-11-6-9(12)4-5-10(11)13-3/h4-6H,1,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONRASPMOGEKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=C(C=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-2-methoxyphenol (17.8 g), 3-chloro-2-methyl-1-propene (13.0 ml), potassium carbonate (18.2 g), and DMF (150 ml) was stirred at 80° C. for 2 hours. The mixture was diluted with toluene, washed with a saturated saline and dried over anhydrous magnesium sulfate, and the solvent was distilled off to give Compound IIa-a (22.2 g, 98.4%) as a colorless oily substance.
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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